Cas no 2229089-29-4 (3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol)

3,3-ジフルオロ-3-(3-メチル-1,2-オキサゾール-5-イル)プロパン-1-オールは、フッ素置換基とオキサゾール環を有する特異な構造を持つアルコール化合物です。この化合物の特徴は、フッ素原子の導入による高い電子求引性と、オキサゾール環のπ電子系がもたらす特異な電子特性にあります。分子内の極性基(ヒドロキシル基)は他の官能基との反応性を高め、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。特に、フッ素原子の立体電子効果により代謝安定性が向上するため、創薬化学分野での利用価値が注目されています。

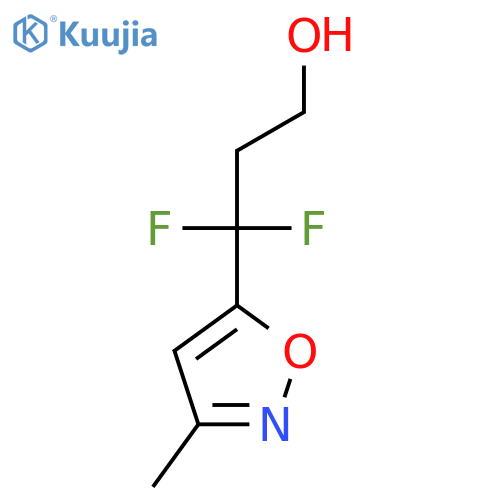

2229089-29-4 structure

商品名:3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol

- 2229089-29-4

- EN300-1945079

-

- インチ: 1S/C7H9F2NO2/c1-5-4-6(12-10-5)7(8,9)2-3-11/h4,11H,2-3H2,1H3

- InChIKey: FAZARXAYFXOIMO-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(C)=NO1)(CCO)F

計算された属性

- せいみつぶんしりょう: 177.06013485g/mol

- どういたいしつりょう: 177.06013485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1945079-0.25g |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |

2229089-29-4 | 0.25g |

$1551.0 | 2023-09-17 | ||

| Enamine | EN300-1945079-10.0g |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |

2229089-29-4 | 10g |

$7250.0 | 2023-05-31 | ||

| Enamine | EN300-1945079-1.0g |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |

2229089-29-4 | 1g |

$1686.0 | 2023-05-31 | ||

| Enamine | EN300-1945079-5g |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |

2229089-29-4 | 5g |

$4890.0 | 2023-09-17 | ||

| Enamine | EN300-1945079-2.5g |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |

2229089-29-4 | 2.5g |

$3304.0 | 2023-09-17 | ||

| Enamine | EN300-1945079-10g |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |

2229089-29-4 | 10g |

$7250.0 | 2023-09-17 | ||

| Enamine | EN300-1945079-1g |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |

2229089-29-4 | 1g |

$1686.0 | 2023-09-17 | ||

| Enamine | EN300-1945079-5.0g |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |

2229089-29-4 | 5g |

$4890.0 | 2023-05-31 | ||

| Enamine | EN300-1945079-0.1g |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |

2229089-29-4 | 0.1g |

$1484.0 | 2023-09-17 | ||

| Enamine | EN300-1945079-0.05g |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol |

2229089-29-4 | 0.05g |

$1417.0 | 2023-09-17 |

3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

2229089-29-4 (3,3-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 68551-17-7(Isoalkanes, C10-13)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬